molecular formula C18H27NO6 B4949537 Oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine

Oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine

Cat. No.: B4949537
M. Wt: 353.4 g/mol
InChI Key: QFYNHKFYUWMOOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine typically involves the reaction of oxalic acid with 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine. The reaction conditions often include the use of solvents such as ethanol or diethyl ether to facilitate the reaction . The process may involve heating and stirring to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The morpholine derivative can be produced by the dehydration of diethanolamine with concentrated sulfuric acid . The combination of these two compounds to form this compound can be scaled up using similar reaction conditions as in the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.

    Reduction: The morpholine derivative can undergo reduction reactions to form secondary amines.

    Substitution: Both oxalic acid and the morpholine derivative can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of oxalic acid typically produces carbon dioxide and water, while reduction of the morpholine derivative can yield secondary amines.

Scientific Research Applications

Oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine involves its interaction with molecular targets such as enzymes and proteins. The oxalic acid component can chelate metal ions, affecting enzyme activity, while the morpholine derivative can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid used in various chemical applications.

    Calcium oxalate: A naturally occurring compound found in plants.

    Phenyl oxalate ester: Used in chemiluminescence reactions.

Uniqueness

Oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine is unique due to its combination of oxalic acid and morpholine derivative properties. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various scientific and industrial applications.

Properties

IUPAC Name

oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-13-5-6-14(2)16(15(13)3)19-10-4-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6H,4,7-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYNHKFYUWMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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